molecular formula C14H8ClNO4 B3054895 MEK Inhibitor II CAS No. 623163-52-0

MEK Inhibitor II

Cat. No.: B3054895
CAS No.: 623163-52-0
M. Wt: 289.67 g/mol
InChI Key: GYQSWJNGTWVFOL-UHFFFAOYSA-N
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Description

Its chemical structure consists of a pyrrolidine-2,5-dione ring fused to a naphthalene core with a chlorine substituent . As an inhibitor, it plays a crucial role in modulating cellular signaling pathways.

Mechanism of Action

Target of Action

MEK Inhibitor II primarily targets the mitogen-activated protein kinase kinases (MAPKK) enzymes, specifically MEK1 and MEK2 . These enzymes are integral members of the MAPK/ERK signaling pathway, which plays a crucial role in regulating cellular functions such as proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets, MEK1 and/or MEK2, by binding to them and inhibiting their function . This inhibition is achieved through allosteric binding, which prevents either MEK1 alone or both MEK1 and MEK2 from functioning . The selectivity of MEK inhibitors is due to their binding to a unique site near the ATP binding pocket of the protein kinase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is often overactive in some cancers . By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to changes in cell proliferation and survival .

Pharmacokinetics

MEK inhibitors, including this compound, are primarily oral agents requiring daily or twice daily dosing, and are metabolized by the liver’s cytochrome P450 system . The pharmacokinetics of MEK inhibitors can vary, but generally, they are absorbed rapidly and eliminated at a medium speed after drug withdrawal .

Result of Action

The inhibition of MEK-dependent cell signaling by this compound leads to cell death and the inhibition of tumor growth . This makes MEK inhibitors a potential treatment for cancers, especially those induced by RAS/RAF dysfunction . Moreover, ocular toxicities are a known class effect of MEK inhibitor therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of MEK inhibitors is differentially regulated by upstream activation of RAS as opposed to BRAF . Understanding these factors is crucial for optimizing the use of MEK inhibitors in cancer treatment .

Biochemical Analysis

Biochemical Properties

MEK Inhibitor II targets the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . It interacts with enzymes such as Raf1 and ERK1, but only at much higher concentrations . The nature of these interactions is inhibitory, with this compound preventing these enzymes from performing their usual functions within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the growth of many tumor cells bearing a BRAF mutation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the Ras/Raf/MEK/ERK signaling pathway . It binds to MEK1 and MEK2 enzymes, inhibiting their activity and thereby preventing the downstream activation of ERK . This results in changes in gene expression and can lead to the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While ocular effects are common, generally emerging during the first days to weeks of treatment, the majority are either asymptomatic or have minimal visual impact and are benign, resolving without intervention or the need to reduce or stop this compound therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, a 50% –80% reduction of MEK activity was sufficient to reduce influenza virus titer in the lungs by more than 90% . The period of reduced phosphorylated extracellular-signal regulated kinase (pERK), a measure of MEK inhibition, was maintained even after elimination of this compound from plasma, suggesting a sustained effect on MEK consistent with regulatory effects or a slow off-rate .

Metabolic Pathways

This compound is involved in the Ras/Raf/MEK/ERK signaling pathway, a critical metabolic pathway in cells . This pathway regulates a variety of cellular activities, including cell proliferation, survival, differentiation, and motility .

Subcellular Localization

Given its role in inhibiting the MEK enzymes, it is likely that it localizes to the areas of the cell where these enzymes are found, such as the cytoplasm .

Preparation Methods

The synthetic routes for NSC-686549 involve the following steps:

    Key Intermediate Formation: Starting from commercially available precursors, a key intermediate is synthesized.

    Cyclization: The key intermediate undergoes cyclization to form the pyrrolidine-2,5-dione ring.

    Chlorination: The naphthalene core is chlorinated to introduce the chlorine substituent.

    Final Assembly: The chlorinated naphthalene and pyrrolidine-2,5-dione are combined to yield NSC-686549.

Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

NSC-686549 participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may modify its chemical properties.

    Substitution: Substitution reactions can occur at the chlorine position. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products from these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

NSC-686549 finds applications across scientific disciplines:

    Chemistry: It serves as a valuable tool for studying kinase inhibition and signal transduction pathways.

    Biology: Researchers use it to investigate cell growth, proliferation, and apoptosis.

    Medicine: Its potential as an anti-cancer agent is explored due to its impact on cell cycle regulation.

    Industry: Pharmaceutical companies may utilize it in drug discovery and development.

Comparison with Similar Compounds

While NSC-686549 shares structural features with other MEK inhibitors, its unique chemical scaffold sets it apart. Similar compounds include trametinib, cobimetinib, and binimetinib.

Properties

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327788
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623163-52-0
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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